Carboxyfenitrothion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

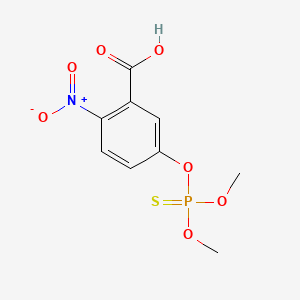

Carboxyfenitrothion, also known as this compound, is a useful research compound. Its molecular formula is C9H10NO7PS and its molecular weight is 307.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Uses

Carboxyfenitrothion, while primarily a degradation product, serves as an indicator of fenitrothion's persistence and effectiveness in agricultural settings. Fenitrothion is utilized for controlling a variety of pests, including:

- Cereal Grains : Effective against chewing and sucking insects, ensuring crop protection during critical growth phases.

- Poultry Houses : Used for structural protection against pests that can threaten livestock health.

- Grain Storage : Employed to prevent pest infestations in stored grains, thereby extending shelf life and maintaining quality .

Environmental Monitoring

The presence of this compound in aquatic environments serves as a key indicator of fenitrothion degradation processes. Its detection can inform environmental monitoring programs aimed at assessing pesticide contamination levels in:

- Freshwater Systems : Studies indicate that this compound is a significant photodegradation product when fenitrothion is exposed to sunlight in aquatic environments .

- Estuarine Waters : Research shows that photolysis significantly reduces fenitrothion levels, with this compound being one of the primary products formed during this process .

Toxicological Research

Research into the toxicity of this compound is essential for evaluating its safety as a metabolite of fenitrothion. Key findings include:

- Chronic Toxicity Studies : Investigations into the chronic effects of fenitrothion and its metabolites, including this compound, have revealed potential impacts on mammalian health, particularly concerning cholinesterase inhibition which can lead to neurotoxic effects .

- Bioaccumulation Potential : Studies indicate that this compound may exhibit bioaccumulation in aquatic organisms, which raises concerns about its long-term ecological impact .

Photodegradation Studies

This compound plays a crucial role in understanding the photodegradation pathways of fenitrothion. Key aspects include:

- Photoproduct Formation : Research has identified this compound as a major photoproduct resulting from the breakdown of fenitrothion under sunlight exposure, indicating its relevance in assessing the environmental fate of this pesticide .

- Environmental Half-life : Studies report varying half-lives for fenitrothion depending on environmental conditions, with photolysis being a significant removal pathway leading to the formation of this compound .

Case Study 1: Agricultural Field Trials

In Australian field studies, fenitrothion was applied for plague locust control. The study monitored non-target invertebrates and assessed the degradation products, including this compound, to evaluate ecological impacts and effectiveness against target pests .

Case Study 2: Aquatic Ecosystem Monitoring

A study conducted in estuarine environments measured the degradation rates of fenitrothion and the formation of this compound under natural sunlight conditions. Results indicated a rapid decline in fenitrothion levels with significant implications for water quality management and pesticide regulation .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Fenitrothion undergoes pH-dependent hydrolysis, with mechanisms elucidated via quantum chemical calculations and experimental studies ( ):

Key Hydrolysis Pathways

| Parameter | Acidic/Neutral Conditions (pH 5–7) | Alkaline Conditions (pH 9) |

|---|---|---|

| Dominant Mechanism | Nucleophilic substitution (SN²) | Associative multistep |

| Half-life (DT₅₀) | 180–200 days | ~100 days |

| Activation Energy | 8.7–10.1 kcal/mol (B3LYP/6-31+G(d)) | 6.3–6.9 kcal/mol (PCM) |

-

Alkaline Hydrolysis : Proceeds via two competing pathways depending on hydroxide ion orientation:

-

A Path : Multistep addition-elimination with a pentavalent intermediate.

-

B Path : Single-step direct displacement with higher energy barriers (ΔG‡ = 10.6–12.2 kcal/mol).

-

-

Critical Bond Distances :

-

P–O/S bond elongation to 2.24–2.68 Å in transition states.

-

Stabilization by phosphoryl oxygen interactions (INTa geometry: P···O = 1.73–1.98 Å).

-

Photolysis

Fenitrothion degrades rapidly under UV light ( ):

| Parameter | Value |

|---|---|

| Aqueous DT₅₀ | 3.3–3.7 days |

| Primary Products | Oxo-fenitrothion |

Thermal Degradation

Thermogravimetric analysis reveals stability up to 210°C, with decomposition products including:

Redox Reactions

While not explicitly documented for fenitrothion, analogous organophosphates undergo:

-

Oxidation : Carboxylic acid formation via cytochrome P450-mediated pathways (hypothesized for carboxyfenitrothion).

-

Reduction : Nitro group conversion to amine under anaerobic conditions.

Stability in Solvents

| Solvent | Solubility (g/L, 20°C) | Reactivity Notes |

|---|---|---|

| Hexane | 24 | No degradation observed |

| Isopropanol | 138 | Ester exchange possible |

| Chlorinated HC | Miscible | Stabilizes thioether bond |

Research Gaps and Hypotheses for this compound

-

Carboxylic Acid Group Effects : A carboxyl substituent would likely:

-

Increase water solubility, accelerating hydrolysis.

-

Alter electron density at phosphorus, modifying SN² kinetics.

-

-

Metabolic Pathways : this compound may form via oxidative metabolism of fenitrothion, akin to malaoxon from malathion.

Eigenschaften

CAS-Nummer |

54812-31-6 |

|---|---|

Molekularformel |

C9H10NO7PS |

Molekulargewicht |

307.22 g/mol |

IUPAC-Name |

5-dimethoxyphosphinothioyloxy-2-nitrobenzoic acid |

InChI |

InChI=1S/C9H10NO7PS/c1-15-18(19,16-2)17-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,1-2H3,(H,11,12) |

InChI-Schlüssel |

VQQKSYZYVZFNSY-UHFFFAOYSA-N |

SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |

Key on ui other cas no. |

54812-31-6 |

Synonyme |

carboxyfenitrothion O,O-dimethyl O-(3-carboxy-4-nitrophenyl)phosphorothioate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.